molecular formula C11H20N2O2 B2865045 Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2230799-86-5

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2865045
CAS No.: 2230799-86-5
M. Wt: 212.293
InChI Key: FZURJTVFRKRXMA-KWQFWETISA-N
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Description

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[320]heptane-3-carboxylate is a fascinating chemical compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can be synthesized through multiple steps starting from readily available precursors. A typical synthesis involves the cyclization of a linear precursor, followed by the introduction of the tert-butyl and amino groups. For example, one common route includes:

  • Cyclization: : The linear precursor undergoes cyclization under acidic conditions to form the bicyclic core.

  • Functionalization: : Introduction of the tert-butyl group via a Friedel-Crafts alkylation.

  • Amination: : Introduction of the amino group using reagents like ammonia or amines under reductive amination conditions.

Industrial Production Methods

Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Scaled-up processes typically use continuous flow chemistry to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Oxidative conditions can convert the amino group into a nitro or nitroso derivative.

  • Reduction: : Reductive agents can convert the carboxylate group into an alcohol.

  • Substitution: : Halogenation or other electrophilic substitution reactions can occur at positions adjacent to the functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : N-Bromosuccinimide, sulfuryl chloride.

Major Products

Major products from these reactions include nitro derivatives, alcohols, and halogenated compounds.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts stereochemical control in reactions.

Biology

In biology, derivatives of this compound serve as enzyme inhibitors, impacting various biochemical pathways. They can be used in studying enzyme kinetics and mechanisms.

Medicine

In the medical field, this compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders due to its ability to interact with central nervous system receptors.

Industry

In industry, its derivatives are explored as catalysts in stereoselective synthesis, aiding in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The biological activity of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate often involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these proteins, influencing signaling pathways and physiological responses.

Comparison with Similar Compounds

Compared to other bicyclic compounds, tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate offers unique structural rigidity and functional versatility.

List of Similar Compounds

  • Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-2-carboxylate

  • Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-4-carboxylate

  • Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]octane-3-carboxylate

Properties

IUPAC Name

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURJTVFRKRXMA-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@]2(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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